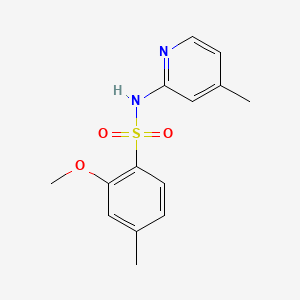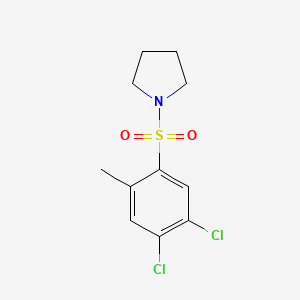amine CAS No. 1156312-64-9](/img/structure/B602950.png)
[(3,4-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3,4-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is a chemical compound with the molecular formula C12H19NO5S and a molecular weight of 289.35 g/mol. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with two methoxy groups and a hydroxymethylpropyl chain.
Métodos De Preparación
The synthesis of [(3,4-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 1-(hydroxymethyl)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
[(3,4-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
[(3,4-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the development of new materials and as a precursor in the manufacture of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [(3,4-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The methoxy groups and the hydroxymethylpropyl chain contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
[(3,4-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine can be compared with other sulfonamide derivatives, such as:
N-[1-(hydroxymethyl)propyl]-3,4-dimethoxybenzamide: Similar structure but with an amide group instead of a sulfonamide group.
N-[1-(hydroxymethyl)propyl]-N’-(3-methoxyphenyl)ethanediamide: Contains an ethanediamide moiety and a methoxyphenyl group.
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[(1S)-1-(hydroxymethyl)propyl]acetamide: Features a benzoylindole structure with a hydroxymethylpropyl chain.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
1156312-64-9 |
|---|---|
Fórmula molecular |
C12H19NO5S |
Peso molecular |
289.35g/mol |
Nombre IUPAC |
N-(1-hydroxybutan-2-yl)-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C12H19NO5S/c1-4-9(8-14)13-19(15,16)10-5-6-11(17-2)12(7-10)18-3/h5-7,9,13-14H,4,8H2,1-3H3 |
Clave InChI |
GCHBMZSWEKZKKZ-UHFFFAOYSA-N |
SMILES |
CCC(CO)NS(=O)(=O)C1=CC(=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B602868.png)

![4-Methyl-1-[(3-methyl-4-propoxyphenyl)sulfonyl]piperidine](/img/structure/B602871.png)
![1-[(4-Butoxy-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B602872.png)


amine](/img/structure/B602877.png)

amine](/img/structure/B602879.png)
![{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine](/img/structure/B602881.png)
![(2-Hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B602882.png)
amine](/img/structure/B602884.png)
![Bis(2-hydroxyethyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine](/img/structure/B602886.png)
